molecular formula C8H9NO2 B1525724 2-(Aminomethyl)-1,3-benzodioxole CAS No. 936-78-7

2-(Aminomethyl)-1,3-benzodioxole

Cat. No.: B1525724
CAS No.: 936-78-7
M. Wt: 151.16 g/mol
InChI Key: NYGUTNGOSYLYKD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-benzodioxole is an organic compound characterized by the presence of an aminomethyl group attached to a benzodioxole ring

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 1,3-benzodioxole-2-carboxaldehyde with an amine source under reducing conditions.

  • Nucleophilic Substitution: Another method includes the nucleophilic substitution of 1,3-benzodioxole-2-carbonyl chloride with an amine.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can reduce the benzodioxole ring to a dihydrobenzodioxole derivative.

  • Substitution: Substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Dihydrobenzodioxole Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Drug Development

AMB has been identified as a promising candidate in drug development due to its biological activities. Research indicates that it may exhibit anti-cancer properties when conjugated with arsenicals. A study demonstrated that AMB derivatives improved the anti-tumor efficiency of arsenicals by enhancing their retention in the bloodstream and promoting apoptosis in cancer cells without damaging normal tissues .

Corrosion Inhibition

The efficiency of AMB and its derivatives as corrosion inhibitors has been theoretically studied using quantum chemical calculations. These studies have explored the relationship between molecular structure and corrosion protection, revealing that specific structural features correlate with enhanced inhibition properties .

AMB's biological activities have been assessed through various interaction studies, highlighting its potential binding affinity for numerous biological targets. The compound's structural similarities to other benzodioxole derivatives suggest enhanced bioactivity due to the aminomethyl group.

Comparative Analysis of Related Compounds

A comparison of AMB with structurally similar compounds illustrates its unique properties:

Compound NameStructure FeaturesBiological Activity
1,3-BenzodioxoleBase structure without amino groupMild bioactivity
2-Methyl-1,3-benzodioxoleMethyl substitution on benzene ringAntioxidant properties
2-(Hydroxymethyl)-1,3-benzodioxoleHydroxymethyl group instead of aminoPotential neuroprotective effects
2-(Phenylmethyl)-1,3-benzodioxolePhenyl group substitutionEnhanced anti-inflammatory activity

The aminomethyl group in AMB distinguishes it from these compounds by potentially enhancing its biological activity.

Case Study 1: Anti-Cancer Efficacy

In a preclinical study, AMB derivatives were conjugated with arsenical precursors to create organic arsenicals that exhibited significant anti-proliferation activity against various cancer cell lines. The results indicated that these compounds could effectively reverse tumor growth while minimizing side effects on normal cells .

Case Study 2: Corrosion Inhibition Mechanism

A theoretical investigation into the corrosion inhibition properties of AMB derivatives revealed that specific electronic characteristics, such as energy levels of molecular orbitals (HOMO and LUMO), play critical roles in their effectiveness as corrosion inhibitors. This study provides insights into designing better corrosion-resistant materials using AMB derivatives .

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, forming bonds with electrophilic centers in biomolecules, while the benzodioxole ring can participate in π-π stacking interactions with aromatic amino acids.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine

  • 2-(Aminomethyl)azetidine

  • 4-(Aminomethyl)benzoic acid

Uniqueness: 2-(Aminomethyl)-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties compared to other aminomethyl compounds

Biological Activity

2-(Aminomethyl)-1,3-benzodioxole (AMB) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AMB is characterized by the molecular formula C8H9NO2C_8H_9NO_2, featuring a fused benzene ring and a dioxole moiety. The aminomethyl group enhances its reactivity and interaction with biological targets, distinguishing it from other benzodioxole derivatives.

Biological Activities

Research indicates that AMB exhibits a range of biological activities:

  • Anti-inflammatory Properties : AMB has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Studies have indicated that AMB possesses antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb) .
  • Anticancer Effects : Preliminary investigations suggest that AMB may exhibit anticancer activity, although further studies are needed to establish its efficacy against specific cancer types .

AMB's biological activities are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : AMB has been shown to inhibit enzymes critical for bacterial survival, such as ATP phosphoribosyl transferase and APS reductase, which are involved in metabolic pathways in Mtb .
  • Cellular Signaling Modulation : The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to AMB:

Compound NameStructure FeaturesBiological Activity
1,3-BenzodioxoleBase structure without amino groupMild bioactivity
2-Methyl-1,3-benzodioxoleMethyl substitution on benzene ringAntioxidant properties
2-(Hydroxymethyl)-1,3-benzodioxoleHydroxymethyl group instead of aminoPotential neuroprotective effects
2-(Phenylmethyl)-1,3-benzodioxolePhenyl group substitutionEnhanced anti-inflammatory activity

The presence of the aminomethyl group in AMB enhances its biological activity compared to these related compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Against Mtb : A study evaluated the inhibitory effects of AMB on Mtb using an end-point determined REMA assay. Results indicated that modifications at various sites on the molecule could enhance antibacterial activity while minimizing cytotoxicity against mammalian cells .
  • Cytotoxicity Assessment : The cytotoxic effects of AMB were assessed using MTT assay methodologies. The findings suggested that while AMB has potent antibacterial properties, careful consideration must be given to its potential cytotoxic effects on human cells .
  • Anticancer Evaluations : In vitro studies demonstrated that AMB exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased DNA damage markers .

Properties

IUPAC Name

1,3-benzodioxol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGUTNGOSYLYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723384
Record name 1-(2H-1,3-Benzodioxol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-78-7
Record name 1,3-Benzodioxole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2H-1,3-Benzodioxol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzo[1,3]dioxole-2-carboxylic acid amide (5.44 g, 32.9 mmol) was dissolved in tetrahydrofuran (THF, 100 mL). Lithium aluminum hydride (LAH, 1M in THF, 39.5 mL, 39.5 mmol) was added slowly to the solution at room temperature. The reaction was stirred at room temperature for 24 hours. Distilled water was added to destroy the excess LAH. Aqueous sodium hydroxide (3.0 M, 100 mL) was added and the solution was extracted with ethyl acetate (3×100 mL). The combined organic solution was washed with water and dried over MgSO4. The solvent was evaporated to yield C-benzo[1,3]dioxol-2-yl-methylamine as a colorless oil.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
39.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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